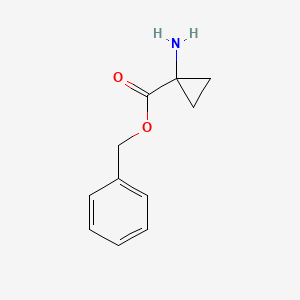

Benzyl 1-aminocyclopropane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

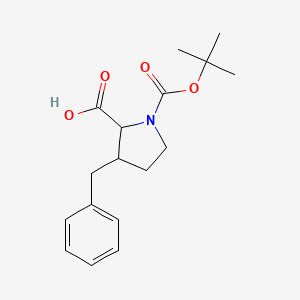

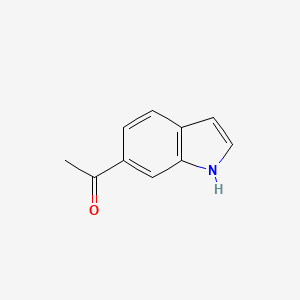

Benzyl 1-aminocyclopropane-1-carboxylate is a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), which is a disubstituted cyclic α-amino acid. The amino group in ACC is attached to the carbon atom immediately adjacent to the carboxylate group . ACC is a precursor to the plant hormone ethylene .

Synthesis Analysis

The synthesis of ACC involves the enzyme ACC synthase, which converts S-adenosyl-methionine (AdoMet) to ACC . This is the first committed and generally rate-limiting step in ethylene biosynthesis . The regulation of ACC synthase gene expression plays a key role in the transition from system-1 to system-2 ethylene synthesis in plants .Molecular Structure Analysis

ACC is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid . It is synthesized by the enzyme ACC synthase from methionine and converted to ethylene by ACC oxidase .Chemical Reactions Analysis

ACC is the precursor to the plant hormone ethylene . It is synthesized by the enzyme ACC synthase from methionine and converted to ethylene by ACC oxidase . ACC also exhibits ethylene-independent signaling that plays a critical role in pollination and seed production .Physical And Chemical Properties Analysis

ACC is a white solid . It has a melting point of 198–201 °C .Scientific Research Applications

Ethylene Production and Plant Growth Regulation

Benzyl 1-aminocyclopropane-1-carboxylate can be used to study ethylene production in plants. Ethylene is a critical phytohormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses . By applying Benzyl 1-aminocyclopropane-1-carboxylate to plant tissues, researchers can induce ethylene production and study its effects on plant growth and development.

Stress Response in Plants

Research has shown that ACC plays a role in plant responses to various stress conditions . Benzyl 1-aminocyclopropane-1-carboxylate can be utilized to investigate how plants use ethylene signaling to manage stress factors such as drought, salinity, and pathogen attack.

Cell Wall Signaling and Modification

ACC is involved in cell wall signaling and modification . Benzyl 1-aminocyclopropane-1-carboxylate can help in exploring how ACC influences cell elongation and differentiation, which are vital for plant growth and response to external stimuli.

Role in Root Development

The expression patterns of ACC synthase genes suggest their importance in root development . Benzyl 1-aminocyclopropane-1-carboxylate can be used to dissect the role of ACC and its derivatives in root formation and adaptation to soil conditions.

Genetic Engineering and Crop Improvement

By understanding the role of ACC in ethylene biosynthesis, scientists can genetically engineer crops to modify ethylene production. Benzyl 1-aminocyclopropane-1-carboxylate can serve as a tool to study the effects of altered ethylene levels on crop yield and stress tolerance .

Pathogen Virulence and Plant Defense Mechanisms

ACC has been implicated in the regulation of pathogen virulence and plant defense mechanisms . Benzyl 1-aminocyclopropane-1-carboxylate can be applied to study the interaction between plant hormones and pathogen invasion strategies.

Future Directions

Research indicates that ACC, having a binding energy of −9.98 kcal/mol, successfully strengthens maize resistance against pathogenic assaults and drought stress . It plays a crucial protective role in maize plants as they mature, outperforming other ligands in its effectiveness to improve productivity and increase yield . This suggests that ACC may not only be related to plant growth promotion abilities, but may also play multiple roles in microorganism’s developmental processes . Hence, exploring the origin and functioning of this enzyme may be the key in a variety of important agricultural and biotechnological applications .

properties

IUPAC Name |

benzyl 1-aminocyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-11(6-7-11)10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXFFFYMZMLEPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90518149 |

Source

|

| Record name | Benzyl 1-aminocyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 1-aminocyclopropane-1-carboxylate | |

CAS RN |

72784-45-3 |

Source

|

| Record name | Benzyl 1-aminocyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1367294.png)

![[1,3]Dioxolo[4,5-g]cinnolin-4-ol](/img/structure/B1367308.png)

![2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1367309.png)

amine](/img/structure/B1367310.png)

![2-Benzyl-5-(pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1367320.png)